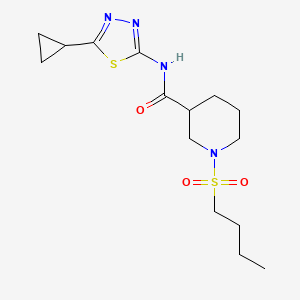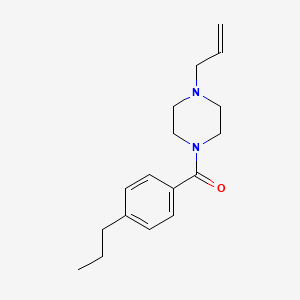![molecular formula C20H18F2N2O2 B5330031 1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330031.png)
1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirooxindoles and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, the anti-cancer activity of this compound is believed to be mediated by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one has been found to exhibit various biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis: This compound has been found to induce apoptosis, which is a programmed cell death process, in cancer cells.
2. Inhibition of cell proliferation: This compound has been found to inhibit the proliferation of cancer cells, which is a hallmark of cancer.
3. Modulation of immune response: This compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one in lab experiments include its potent biological activities, high purity, and ease of synthesis. However, some limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one. Some of these directions include:
1. Optimization of synthesis method: Further optimization of the synthesis method can be carried out to obtain higher yields and purity of the compound.
2. Structural modification: Structural modification of this compound can be carried out to improve its solubility and reduce its potential toxicity.
3. In vivo studies: In vivo studies can be carried out to evaluate the efficacy and safety of this compound in animal models.
4. Clinical trials: Clinical trials can be carried out to evaluate the safety and efficacy of this compound in humans for various therapeutic applications.
Conclusion:
1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. Further research and development of this compound can lead to the discovery of novel drugs for various diseases.
Synthesis Methods
The synthesis of 1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with piperidine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to obtain the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one has been found to exhibit a wide range of biological activities, making it a potential candidate for drug development. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-microbial activity: Studies have shown that this compound exhibits anti-microbial activity against various bacteria and fungi.
4. Anti-viral activity: This compound has been found to exhibit anti-viral activity against herpes simplex virus type 1.
properties
IUPAC Name |
1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c1-23-17-5-3-2-4-14(17)20(19(23)26)8-10-24(11-9-20)18(25)13-6-7-15(21)16(22)12-13/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIKGHLQTLCBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(6-azepan-1-ylpyridin-3-yl)carbonyl]piperidin-3-yl}-3-methylbutan-1-one](/img/structure/B5329952.png)


![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5329981.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5329982.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329990.png)



![N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5330025.png)
![2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5330045.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(dimethylamino)acetyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5330047.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide](/img/structure/B5330050.png)
